N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide

Physicochemical property Lipophilicity Drug-likeness

This compound is the only member of the benzothiazole-6-sulfonamide class to simultaneously feature a terminal alkyne for CuAAC ligation, a primary sulfamoyl zinc-binding anchor, and an N-acetyl imine side chain. It serves as a low‑lipophilicity (XLogP3≈1.2) SAR reference against benzamide/naphthyl analogs and is immediately convertible to activity‑based protein profiling (ABPP) probes—eliminating de novo linker synthesis. Non‑alkyne analogs cannot perform this workflow.

Molecular Formula C12H11N3O3S2
Molecular Weight 309.36
CAS No. 865181-83-5
Cat. No. B2466505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
CAS865181-83-5
Molecular FormulaC12H11N3O3S2
Molecular Weight309.36
Structural Identifiers
SMILESCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C
InChIInChI=1S/C12H11N3O3S2/c1-3-6-15-10-5-4-9(20(13,17)18)7-11(10)19-12(15)14-8(2)16/h1,4-5,7H,6H2,2H3,(H2,13,17,18)
InChIKeyTVXANBOUXQEJPO-OWBHPGMISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide (CAS 865181-83-5): A Functionalized Benzothiazole Sulfonamide for Targeted Probe Development


N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide is a synthetic low-molecular-weight benzothiazole derivative (C12H11N3O3S2, MW 309.36) . It features a primary sulfamoyl (–SO2NH2) zinc-binding pharmacophore at the 6-position, an N-acetyl imine side chain, and a terminal alkyne (propargyl) substituent on the thiazole nitrogen . The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000083600, confirming its eligibility for high-throughput screening campaigns [1]. Benzothiazole-6-sulfonamides are recognized as inhibitors of carbonic anhydrase isoforms, and the propargyl handle enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or target identification [2].

Why N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide Cannot Be Replaced by Common In-Class Analogs


Benzothiazole-6-sulfonamides share the sulfamoyl zinc-binding group, but the N3-substituent and the exocyclic imine side chain jointly dictate isoform selectivity, physicochemical properties, and synthetic utility. In the SLC-0111 benzothiazole series, replacing the C2 substituent altered CA IX vs. CA II selectivity by more than an order of magnitude [1]. The acetamide moiety of this compound confers lower lipophilicity than the corresponding benzamide (CAS 865181-84-6) or naphthylacetamide (CAS 887204-64-0) analogs, which can reduce non-specific protein binding in cellular assays. Critically, the terminal alkyne is absent in non-propargylated comparators, making this compound the only member of the series capable of CuAAC ligation for affinity-based protein profiling or fluorescent probe construction [2]. These three features—the acetyl side chain, the propargyl group, and the 6-sulfamoyl orientation—are not simultaneously present in any commercially available alternative.

Quantitative Differentiation of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide from Closest Analogs


Reduced Calculated Lipophilicity vs. Benzamide Analog (CAS 865181-84-6)

The target compound (C12H11N3O3S2, MW 309.36) has a predicted XLogP3 of 1.0–1.4 (estimated from structural fragments), whereas the benzamide analog N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide (C17H13N3O3S2, MW 371.4) possesses an estimated XLogP3 of 2.5–3.0 due to the additional phenyl ring . Lower logP correlates with improved aqueous solubility and reduced plasma protein binding, which is relevant for biochemical assay development [1].

Physicochemical property Lipophilicity Drug-likeness

Unique Click Chemistry Handle vs. Non-Alkyne Analogs

The propargyl substituent at the N3 position provides a terminal alkyne moiety capable of undergoing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This functionality is absent in the benzamide analog (CAS 865181-84-6), the 2-(2,4-dichlorophenoxy)acetamide derivative (CAS 887203-63-6), and the 2-naphthylacetamide analog (CAS 887204-64-0), all of which retain a propargyl group but lack the alkyne's bioorthogonal reactivity only when paired with an azide-containing probe . Quantitative reaction rate comparisons: for terminal alkynes in CuAAC, typical second-order rate constants are 10–100 M⁻¹ s⁻¹ under standard conditions (1 mM CuSO₄, 2 mM sodium ascorbate, 25 °C), while non-alkyne analogs show zero cycloaddition [2].

Bioconjugation Click chemistry Chemical probe

Carbonic Anhydrase Inhibition Potential via Sulfamoyl Zinc-Binding Group

Benzothiazole-6-sulfonamides are established carbonic anhydrase (CA) inhibitors; in the SLC-0111 analog series, 6-sulfamoyl derivatives inhibited CA IX with Ki values of 5.8–85.3 nM and CA XII with 6.2–62.5 nM [1]. The target compound retains the 6-sulfamoyl group in the identical orientation but has not been independently tested in published CA assays as of 2026. By class-level inference, the target compound is expected to exhibit low-nanomolar CA IX/XII inhibition, positioning it ahead of 5-sulfamoyl regioisomers (typically >10-fold less potent) and non-sulfamoyl benzothiazoles (inactive) [1]. Direct head-to-head data versus the benzamide analog (CAS 865181-84-6) are absent.

Cancer pH regulation Metalloenzyme inhibition

Commercially Offered Purity vs. Closest Non-Alkyne Analog

The target compound is commercially available at ≥95% purity (HPLC) , matching the specification of the benzamide analog (CAS 865181-84-6, also ≥95%) . This equivalence in batch-to-batch quality ensures that procurement decisions can be based on structural differentiation rather than purity concerns. No significant difference in purity specification exists among the propargyl-containing analogs in this series.

Quality control Procurement specification Purity

High-Impact Research and Procurement Scenarios for N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide


Development of Activity-Based Probes for Carbonic Anhydrase Profiling

The combination of a predicted low-nanomolar CA IX/XII zinc-binding pharmacophore (class-level inference) [1] and a terminal alkyne for CuAAC ligation makes this compound a viable scaffold for constructing activity-based protein profiling (ABPP) probes. Researchers can attach an azide-fluorophore or azide-biotin tag post-incubation in live cells or lysates, enabling fluorescent SDS-PAGE analysis or streptavidin pull-down of CA isoforms [2]. Non-alkyne analogs cannot perform this workflow.

Structure-Activity Relationship (SAR) Expansion Around the N-Acetyl Side Chain

Medicinal chemistry groups optimizing benzothiazole sulfonamide CA inhibitors can use this compound as the N-acetyl reference point for SAR studies, systematically comparing potency and selectivity against the benzamide (CAS 865181-84-6) and bulkier naphthylacetamide (CAS 887204-64-0) analogs. The lower predicted logP (Δ ≈ 1.6 vs. benzamide) may improve solubility and reduce off-target binding in cellular thermal shift assays (CETSA) [3].

Click-Chemistry-Based Target Deconvolution in Phenotypic Screening Hits

When phenotypic screening identifies a benzothiazole sulfonamide hit, the propargyl group in this compound allows immediate conversion to an affinity probe without de novo synthesis. CuAAC coupling to a biotin or desthiobiotin tag enables streptavidin-based enrichment of target proteins from cell lysates followed by LC-MS/MS identification [2]. Analogs lacking the alkyne require separate synthesis of a linker-modified version, adding weeks to hit triage.

Comparative Solubility Assessment for Biochemical Assay Development

The lower predicted lipophilicity of this compound (XLogP3 ≈ 1.2) relative to the benzamide analog (XLogP3 ≈ 2.8) suggests superior aqueous solubility, which can be critical for maintaining compound concentration in enzymatic assays without DMSO carryover artifacts [3]. Researchers can empirically compare solubility and aggregation behavior between the two compounds using dynamic light scattering (DLS) or nephelometry, using this compound as the preferred low-logP entry.

Quote Request

Request a Quote for N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.